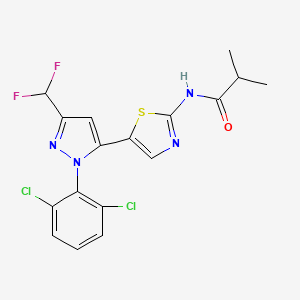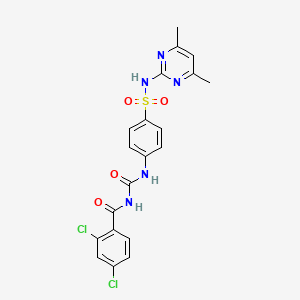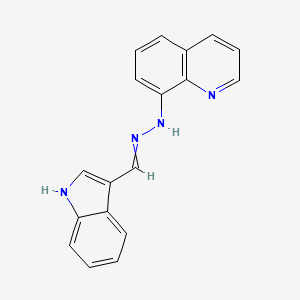
N-(5-(1-(2,6-二氯苯基)-3-(二氟甲基)-1H-吡唑-5-基)噻唑-2-基)异丁酰胺
描述
BMS-5 is a potent inhibitor of activated LIM domain kinases LIMK1 and LIMK2 with IC50 values of 7 and 8 nM, respectively. LIMK1 and LIMK2 participate in signal pathways affecting actin dynamics by deactivating cofilin. This compound can be used to study the role of activated LIMK isoforms in the signaling of Rho family GTPases to cytoskeletal proteins, including cofilin.
LIMKI-3, also known as BMS-3, is a Potent LIM kinase inhibitor (IC50 values are 7 and 8 nM for LIMK1 and LIMK2 respectively). Inhibits cofilin phosphorylation in MDA-MB-231 breast cancer cells. Reduces MDA-MB-231 tumor cell invasion in a 3D matrigel invasion assay.
科学研究应用
合成和结构表征
已经对相关化合物进行了研究,如 4-(4-氯苯基)-2-(5-(4-氟苯基)-3-(1-(4-氟苯基)-5-甲基-1H-1,2,3-三唑-4-基)-4,5-二氢-1H-吡唑-1-基)噻唑。这些研究的重点是使用单晶衍射等技术进行合成和结构表征。这有助于理解此类化合物的分子结构和可能的应用 (Kariuki, Abdel-Wahab, & El‐Hiti,2021)。
量子化学分析和分子对接研究
涉及 5-(4-丙-2-基)亚苄基)-2-[3-(4-氯苯基)-5[4-(丙-2-基)苯基-4,5-二氢-1H-吡唑-1-基]-1,3-噻唑-4(5H)-酮等化合物的研究已经利用了量子化学分析和分子对接。这些技术提供了对这些化合物的分子反应性、电子性质和潜在药物重要性的见解 (Venil 等,2021)。
计算和电化学分析
对 2-(5-(2-氯苯基)-3-苯基-4,5-二氢-1H-吡唑-1-基)萘[2,3-d]噻唑等化合物的研究涉及计算和电化学分析以研究其缓蚀行为。该研究领域探索了此类化合物在防止金属腐蚀中的实际应用 (Saraswat & Yadav,2020)。
抗癌和抗菌活性研究
对 4-[{2-[3-(4-氯苯基)-5-(4-丙-2-基)苯基)-4, 5-二氢-1H-吡唑-1-基]-4-氧代-1, 3-噻唑-5(4H)-亚烷基}甲基]苯甲腈等化合物的研究显示出选择性的抗菌活性,证明了它们在药理学应用中的潜力 (Shanmugapriya 等,2021)。
作用机制
Target of Action
The primary targets of BMS-5 are LIMK1 and LIMK2 . These kinases play a crucial role in actin dynamics, which is fundamental for various cellular processes, including cell migration, division, and morphogenesis .
Mode of Action
BMS-5 inhibits LIMK1 and LIMK2 by binding to these kinases, thereby preventing them from phosphorylating their substrate, cofilin . Cofilin is a key protein that regulates actin filament dynamics. When cofilin is phosphorylated by LIMKs, it becomes inactive, leading to the stabilization of actin filaments .
Biochemical Pathways
The inhibition of LIMKs by BMS-5 affects the actin cytoskeleton dynamics . By preventing the phosphorylation of cofilin, BMS-5 allows cofilin to remain active, promoting the depolymerization of actin filaments . This can affect various cellular processes that rely on actin dynamics, such as cell migration and division .
Result of Action
The inhibition of LIMKs by BMS-5 and the subsequent changes in actin dynamics can have various molecular and cellular effects. For instance, it has been shown that BMS-5 can reduce the viability of certain cell types in a dose-dependent manner . Moreover, it has been suggested that BMS-5 could potentially affect memory acquisition and consolidation .
属性
IUPAC Name |
N-[5-[2-(2,6-dichlorophenyl)-5-(difluoromethyl)pyrazol-3-yl]-1,3-thiazol-2-yl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F2N4OS/c1-8(2)16(26)23-17-22-7-13(27-17)12-6-11(15(20)21)24-25(12)14-9(18)4-3-5-10(14)19/h3-8,15H,1-2H3,(H,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUGBSGLHRJSSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC=C(S1)C2=CC(=NN2C3=C(C=CC=C3Cl)Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F2N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201113664 | |
| Record name | Propanamide, N-[5-[1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl]-2-thiazolyl]-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201113664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl)thiazol-2-yl)isobutyramide | |
CAS RN |
1338247-35-0 | |
| Record name | Propanamide, N-[5-[1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl]-2-thiazolyl]-2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1338247-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, N-[5-[1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl]-2-thiazolyl]-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201113664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: BMS-5 is a potent and selective inhibitor of LIM domain kinases 1 and 2 (LIMK1/2). [, , , , , ]
A: While the precise binding mode is not fully elucidated in the provided abstracts, evidence suggests BMS-5 likely targets the ATP-binding site of LIMK2 with high specificity and exhibits less cross-reactivity with LIMK1. []
A: BMS-5 inhibits LIMK1/2, preventing the phosphorylation and inactivation of cofilin, an actin-depolymerizing factor. This results in increased cofilin activity, leading to actin filament disassembly, disruption of actin dynamics, and subsequent effects on various cellular processes like cell migration, morphogenesis, and cytokinesis. [, , , , , , , ]
ANone: The provided abstracts do not explicitly state the molecular formula or weight of BMS-5.
ANone: The provided abstracts do not mention any specific spectroscopic data for BMS-5.
ANone: The provided abstracts do not provide specific information on the performance and stability of BMS-5 under varying environmental conditions.
A: BMS-5 is an enzyme inhibitor and does not exhibit inherent catalytic properties. Its action relies on blocking the catalytic activity of LIMK1/2. [, , , , , ]
A: Yes, computational methods, specifically the MODLER algorithm, were used to identify the structural similarity between the LIMK2 kinase domain and the substrate-binding site of EphA3, which led to the development of BMS-5. []
ANone: The provided abstracts do not offer information on the stability or specific formulation strategies for BMS-5.
ANone: The provided scientific abstracts primarily focus on the in vitro and in vivo effects of BMS-5 on LIMK1/2 activity and related cellular processes. Information regarding SHE regulations, PK/PD, resistance mechanisms, toxicology, drug delivery strategies, biomarkers, analytical methods, environmental impact, dissolution, analytical method validation, quality control, immunogenicity, drug transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, alternatives, recycling strategies, research infrastructure, historical context, and cross-disciplinary applications of BMS-5 is not discussed within the scope of these abstracts.
ANone: The provided abstracts lack specific details regarding the developmental timeline and historical milestones associated with BMS-5.
A: The provided research primarily focuses on the role of BMS-5 in the context of LIMK1/2 inhibition. While potential cross-disciplinary applications are not explicitly mentioned, the abstracts highlight its impact on various cellular processes, suggesting possible applications in fields studying cell motility, cancer biology, and neurodegenerative diseases. [, , , , , ]
A: Research indicates that BMS-5 suppresses porcine oocyte maturation by disrupting actin dynamics, impairing spindle positioning, and potentially affecting cell cycle progression. []
A: Studies demonstrate that BMS-5 exhibits anti-cancer effects in GBM cells by inhibiting cell viability, promoting adhesion, and reducing migration and invasion. [, ]
A: Research suggests that BMS-5 can reduce rod photoreceptor axonal retraction and influence neurite growth after injury, highlighting its potential as a therapeutic target for retinal diseases. [, ]
A: Inhibition of LIMK1/2 activity by BMS-5 disrupts actin assembly during mouse embryo development, leading to defects in early cleavage, compaction, and blastocyst formation. []
A: Studies show that BMS-5 impedes the internalization of Aspergillus fumigatus into lung epithelial cells by interfering with the RhoA-ROCK-LIM kinase pathway and disrupting cofilin phosphorylation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[[2-(dimethylamino)phenyl]methyl]-2-(1-methylpiperidin-4-yl)oxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B608499.png)
![2-piperidin-3-yloxy-8-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B608500.png)
![3-[(2-Methylphenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine](/img/structure/B608501.png)


![2-[(2,2-Dimethyl-3,4-dihydrochromen-6-yl)sulfonyl-[(4-phenoxyphenyl)methyl]amino]acetic acid](/img/structure/B608514.png)
![d]pyrimidin-4(3H)-one](/img/structure/B608515.png)
